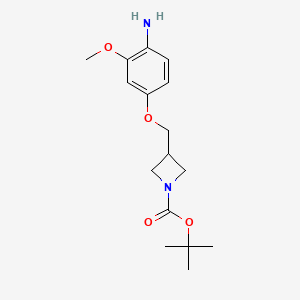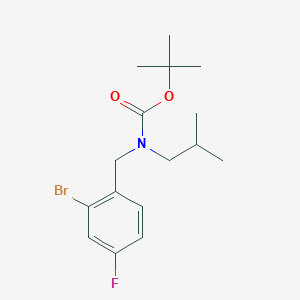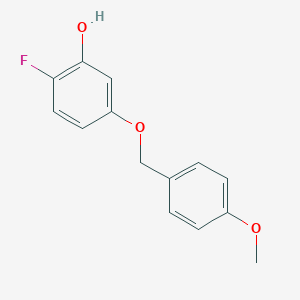
5-(Azetidine-1-carbonyl)-2-iodophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azetidine-1-carbonyl)-2-iodophenol is a chemical compound characterized by its unique structure, which includes an azetidine ring, a carbonyl group, and an iodine atom attached to a phenol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azetidine-1-carbonyl)-2-iodophenol typically involves multiple steps, starting with the preparation of azetidine-1-carbonyl chloride. This intermediate can be reacted with 2-iodophenol under controlled conditions to form the desired compound. The reaction conditions often require the use of a base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the azetidine ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods can include the use of automated reactors and real-time monitoring to ensure consistent product quality.
化学反応の分析
Types of Reactions: 5-(Azetidine-1-carbonyl)-2-iodophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as iodide ions (I⁻) or other halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or phenolic derivatives.
Reduction: Reduction reactions can produce amines or other reduced phenol derivatives.
Substitution: Substitution reactions can result in the formation of various halogenated or alkylated derivatives.
科学的研究の応用
5-(Azetidine-1-carbonyl)-2-iodophenol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
作用機序
The mechanism by which 5-(Azetidine-1-carbonyl)-2-iodophenol exerts its effects involves its interaction with molecular targets and pathways. The azetidine ring and iodine atom play crucial roles in its biological activity, influencing enzyme inhibition or activation, and modulating cellular signaling pathways.
類似化合物との比較
Azetidine-1-carbonyl chloride: A related compound used in organic synthesis.
2-Iodophenol: A simpler phenolic compound without the azetidine ring.
5-(Azetidine-1-carbonyl)pyrazin-2-yl: A compound with a similar azetidine structure but different functional groups.
Uniqueness: 5-(Azetidine-1-carbonyl)-2-iodophenol stands out due to its combination of the azetidine ring and iodine atom, which provides unique reactivity and potential biological activity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
特性
IUPAC Name |
azetidin-1-yl-(3-hydroxy-4-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO2/c11-8-3-2-7(6-9(8)13)10(14)12-4-1-5-12/h2-3,6,13H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUBXXOSSOELFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=C(C=C2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-Bromo-4,4-difluoro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3'-ylamine](/img/structure/B8123581.png)
![[(3-Bromo-2-methoxyphenyl)methyl]dimethylamine](/img/structure/B8123588.png)
![3-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzaldehyde](/img/structure/B8123596.png)


![3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate;chloride](/img/structure/B8123627.png)






